molecular formula C20H19FN2O4S2 B3405574 1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one CAS No. 1396760-46-5

1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one

Cat. No.: B3405574
CAS No.: 1396760-46-5
M. Wt: 434.5
InChI Key: YPCYFNKFYUMSTM-UHFFFAOYSA-N
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Description

1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one is a synthetic compound that features a benzothiazole ring, an azetidine ring, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is formed by cyclization of an appropriate precursor, such as a β-amino alcohol, under basic conditions.

    Coupling Reactions: The benzothiazole and azetidine rings are coupled using a suitable linker, such as a tosylated propanone, under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the fluorine atom on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetone.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Studies: It can be used to study the interactions of benzothiazole derivatives with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole ring structure.

    Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and 1-azetidinylmethanol feature the azetidine ring.

    Tosyl Compounds: Tosyl chloride and tosylmethyl isocyanide are examples of compounds containing the tosyl group.

Uniqueness

1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one is unique due to the combination of these three functional groups in a single molecule. This unique structure may confer specific biological activities or chemical reactivity that is not observed in simpler compounds.

Properties

IUPAC Name

1-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S2/c1-13-5-7-15(8-6-13)29(25,26)10-9-18(24)23-11-14(12-23)27-20-22-19-16(21)3-2-4-17(19)28-20/h2-8,14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCYFNKFYUMSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one
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1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one
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1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one
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1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one
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1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one
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1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one

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